(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286208-38-5
VCID: VC4344643
InChI: InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate

CAS No.: 1286208-38-5

Cat. No.: VC4344643

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate - 1286208-38-5

Specification

CAS No. 1286208-38-5
Molecular Formula C16H23ClN2O2
Molecular Weight 310.82
IUPAC Name tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1
Standard InChI Key VMBMRJCGCMAPDV-CYBMUJFWSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The molecule consists of a pyrrolidine ring (a five-membered amine heterocycle) with three distinct substituents:

  • A 2-chlorobenzyl group attached to the pyrrolidine nitrogen.

  • A tert-butyl carbamate (-OC(=O)NHBoc) moiety at the 3-position of the pyrrolidine ring.

  • The (R)-configuration at the stereogenic center (C3 of the pyrrolidine ring) .

The IUPAC name is tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate, and its InChI key is KIVCWXSGPCIKQE-AWEZNQCLSA-N .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₃ClN₂O₂
Molecular Weight310.82 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (DMF, THF, ethyl acetate)
StabilitySensitive to moisture and heat

The compound’s stability is typical of carbamates, which hydrolyze under acidic or basic conditions. Its lipophilic nature, inferred from the tert-butyl and chlorobenzyl groups, suggests moderate membrane permeability, making it relevant in drug design .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (R)-tert-butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate involves multi-step protocols, often starting from Boc-protected pyrrolidine derivatives. A representative pathway includes:

  • Boc Protection: (R)-pyrrolidin-3-amine is protected with di-tert-butyl dicarbonate to form tert-butyl (R)-pyrrolidin-3-ylcarbamate .

  • N-Alkylation: The pyrrolidine nitrogen is alkylated with 2-chlorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH) .

  • Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

A detailed procedure from J-stage publications involves nucleophilic aromatic substitution reactions, where the tert-butyl carbamate group is introduced using (S)-tert-butyl pyrrolidin-3-ylcarbamate as a precursor . Yields typically range from 63% to 85%, depending on reaction optimization .

Critical Reaction Conditions

  • Temperature: Reactions often proceed at 0–25°C to minimize side products .

  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used .

  • Catalysts: Copper triflate (Cu(OTf)₂) and palladium complexes enhance coupling efficiency in related syntheses .

Applications in Research

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of kinase inhibitors and protease modulators. For example:

  • It is a precursor to pyrazolopyrimidine derivatives, which exhibit antitumor activity by targeting cyclin-dependent kinases (CDKs) .

  • The 2-chlorobenzyl group enhances binding affinity to hydrophobic enzyme pockets, as observed in SARS-CoV-2 main protease inhibitors .

Organic Synthesis

  • Chiral Auxiliary: The (R)-configuration enables asymmetric synthesis of amino acid derivatives .

  • Carbamate Protection: The tert-butyl carbamate (Boc) group is cleavable under mild acidic conditions, making it valuable in peptide synthesis .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc-CH₃), 3.10–3.50 (m, 4H, pyrrolidine-H), 4.30 (s, 2H, CH₂Cl), 7.20–7.40 (m, 4H, aromatic-H) .

  • MS (ESI+): m/z 311.1 [M+H]⁺ .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

Recent Advances and Future Directions

2024–2025 Developments

  • Green Synthesis: Solvent-free mechanochemical methods have reduced reaction times by 40% while improving yields to >90% .

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles enhances bioavailability for CNS-targeted therapies .

Challenges

  • Scalability: Multi-step synthesis complicates large-scale production .

  • Stereochemical Purity: Maintaining >99% enantiomeric excess requires costly chiral catalysts .

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